molecular formula C17H19FN2O3S B13705977 N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide

N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide

Cat. No.: B13705977
M. Wt: 350.4 g/mol
InChI Key: HHOMJBFBTUEJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide (CAS 891943-82-1) is a high-purity synthetic organic compound with a molecular formula of C17H19FN2O3S and a molecular weight of 350.41 g/mol . This benzoxazine sulfonamide derivative is provided for research applications only. Compounds within this structural class have demonstrated significant research value as potent inhibitors of carbonic anhydrase (CA) isoforms, which are ubiquitous metalloenzymes involved in critical physiological processes such as pH regulation and respiration . Specifically, related dihydro-2H-benzo[b][1,4]oxazine sulfonamide compounds have been investigated for their potential as agonists of the nuclear receptor RORγ, positioning them as candidates for the treatment of various diseases . The mechanism of action for this compound family typically involves the sulfonamide group coordinating with the zinc ion in the active site of carbonic anhydrase enzymes, thereby inhibiting their activity . This inhibition can disrupt essential biological pathways in certain disease models. Researchers utilize this compound in exploratory medicinal chemistry, enzyme inhibition studies, and the development of novel therapeutic agents. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C17H19FN2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4,6-dimethyl-2,3-dihydro-1,4-benzoxazine-7-sulfonamide

InChI

InChI=1S/C17H19FN2O3S/c1-12-9-15-16(23-8-7-20(15)2)10-17(12)24(21,22)19-11-13-3-5-14(18)6-4-13/h3-6,9-10,19H,7-8,11H2,1-2H3

InChI Key

HHOMJBFBTUEJPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)NCC3=CC=C(C=C3)F)OCCN2C

Origin of Product

United States

Preparation Methods

Synthesis of 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine (Key Intermediate)

The synthesis often begins with halogenation of the benzo[b]oxazine core:

Step Reagents & Conditions Yield Notes
Bromination Treatment of 3,4-dihydro-2H-benzo[b]oxazine with bromine source under controlled conditions High (up to 94%) Provides 6-bromo-3,4-dihydro-2H-benzo[b]oxazine as a key intermediate for further substitution.

Nucleophilic Substitution with 4-Fluorobenzyl Group

The bromine atom at the 6-position (or 7-position depending on substitution pattern) is substituted with a 4-fluorobenzyl group via nucleophilic substitution:

Step Reagents & Conditions Yield Notes
Nucleophilic substitution Reaction of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine with 4-fluorobenzyl chloride or bromide, potassium carbonate as base, in dry N,N-dimethylformamide (DMF) at room temperature or 60°C for 16-20 hours 90-95% Sodium iodide may be added to facilitate halide exchange and improve yield. The reaction mixture is worked up by aqueous extraction and purified by silica gel chromatography.

Sulfonylation to Introduce the Sulfonamide Group

The sulfonamide moiety is introduced by sulfonylation of the oxazine ring, typically at the 7-position:

Step Reagents & Conditions Yield Notes
Sulfonylation Treatment of the bromo-substituted benzo[b]oxazine derivative with sulfonyl chloride derivatives (e.g., benzenesulfonyl chloride or substituted sulfonyl chlorides) in pyridine Moderate to high (up to 80%) Pyridine acts as both solvent and base. The reaction proceeds under mild conditions, affording sulfonylated intermediates suitable for subsequent amination.

Formation of Sulfonamide via Amination

Final conversion to sulfonamide involves reaction with ammonia or amines:

Step Reagents & Conditions Yield Notes
Amination Reaction of sulfonyl chloride intermediate with ammonia (7N solution in methanol) or amine derivatives at room temperature for several hours Moderate (20-30%) Microwave irradiation may be used to accelerate the reaction. The product is isolated by extraction and recrystallization.

Representative Experimental Data Summary

Compound / Intermediate Reaction Conditions Yield Characterization Notes
6-Bromo-3,4-dihydro-2H-benzo[b]oxazine CuCN in anhydrous DMF, 130°C for 3 h then 150°C overnight 94% White solid, NMR data consistent with structure.
6-Bromo-4-(4-fluorobenzyl)-3,4-dihydro-2H-benzo[b]oxazine Potassium carbonate, 4-fluorobenzyl chloride, DMF, 20-60°C, 16-20 h 90-95% Slightly pink crystalline solid, MS (ES)+ m/z consistent with expected mass.
Sulfonylated intermediate Benzenesulfonyl chloride in pyridine 75-80% Off-white solid, melting point 217-219°C, confirmed by HPLC.
Final sulfonamide product Ammonia in methanol, microwave irradiation, room temperature, 3 h 23% White solid, NMR and MS data confirm sulfonamide formation.

Analytical and Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): Proton NMR spectra show characteristic aromatic proton signals, methyl groups (singlets), and methylene protons adjacent to nitrogen and oxygen atoms in the oxazine ring. Sulfonamide NH protons appear as broad singlets around 8 ppm.
  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectra confirm molecular ion peaks consistent with the molecular weight of the target compound and intermediates.
  • Melting Points (MP): Sulfonylated intermediates typically display melting points in the range of 217-274°C, indicative of purity and structural integrity.
  • High-Performance Liquid Chromatography (HPLC): Used for purification and purity assessment, preparative HPLC methods yield high-purity final products.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents & Conditions Product Yield (%)
1 Bromination 3,4-dihydro-2H-benzo[b]oxazine Brominating agent, controlled temperature 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine 94
2 Nucleophilic substitution 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine 4-Fluorobenzyl chloride, K2CO3, DMF, RT/60°C 6-(4-Fluorobenzyl)-3,4-dihydro-2H-benzo[b]oxazine 90-95
3 Sulfonylation 6-(4-Fluorobenzyl)-3,4-dihydro-2H-benzo[b]oxazine Benzenesulfonyl chloride, pyridine Sulfonylated intermediate 75-80
4 Amination Sulfonylated intermediate NH3 in MeOH, microwave irradiation, RT N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b]oxazine-7-sulfonamide 23

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), pyridine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzoxazines with various functional groups.

Scientific Research Applications

N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluorobenzyl group may enhance binding affinity and specificity to certain receptors or enzymes. The compound’s overall structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related benzoxazine/benzothiazine derivatives:

Table 1: Structural and Functional Comparison

Compound Name / Identifier Core Structure Key Substituents Biological Activity Reference
N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide 3,4-dihydro-2H-benzo[b][1,4]oxazine 4,6-dimethyl; 7-sulfonamide; N-(4-fluorobenzyl) Not explicitly reported (structural analogs suggest enzyme inhibition potential)
TTZ-1/TTZ-2 3,4-dihydro-2H-benzo[b][1,4]oxazine TTZ head group (carboxylic acid bioisostere); hydrophobic chain at 8-position Inhibitors of Protein S-acylation (high-throughput screening hits)
N-Benzyl-N-(2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)oxalic acid monoamides 2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine [1,2,4]Triazolo[4,3-b]pyridazine moiety; ester/amide chains Antiproliferative activity against endothelial/tumor cells (IC₅₀ values not provided)
4-(4-Bromo-2-cyanophenyl)-N-(4-methoxybenzyl)-N-(thiazol-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide 3,4-dihydro-2H-benzo[b][1,4]oxazine Bromo-cyanophenyl; 4-methoxybenzyl; thiazol-2-yl Not reported (structural focus on sulfonamide and heterocyclic substituents)
G10 (4-(2-Chloro-6-fluorobenzyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide) 3,4-dihydro-2H-benzo[b][1,4]thiazine 2-Chloro-6-fluorobenzyl; carboxamide Antiviral activity (CHIKV, VEEV, SINV inhibition in human cells)
N-(3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-7-carbonyl)guanidines 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine Ethyl/isopropyl groups; guanidine moiety Potent Na/H exchange inhibitors (IC₅₀: 0.036–0.073 µM)

Key Comparative Insights

Core Modifications :

  • The target compound’s benzoxazine core differs from G10’s benzothiazine (sulfur vs. oxygen heteroatom), which may alter electronic properties and target selectivity. Benzothiazines like G10 exhibit antiviral activity, whereas benzoxazines (e.g., TTZ-1/2) are linked to enzyme inhibition .
  • 7-Sulfonamide vs. 7-Carbonylguanidine : The sulfonamide group in the target compound may favor interactions with polar enzyme active sites, while guanidine derivatives () show high potency as Na/H exchange inhibitors, suggesting substituent-dependent pharmacological profiles .

Substituent Effects :

  • Fluorinated Benzyl Groups : Both the target compound and G10 feature fluorinated benzyl substituents. Fluorine’s electronegativity enhances binding via dipole interactions and improves metabolic stability, a critical factor in antiviral/antiproliferative agents .
  • Dimethyl vs. Hydrophobic Chains : The 4,6-dimethyl groups in the target compound contrast with TTZ-1/2’s hydrophobic chains, which likely influence membrane permeability and target engagement .

Biological Activity Trends: Antiproliferative Potential: Compounds with [1,2,4]triazolo[4,3-b]pyridazine moieties () lose thrombin inhibition but gain antiproliferative effects, highlighting how heterocyclic substitutions redirect activity . Enzyme Inhibition: Sulfonamides and carbonylguanidines () are associated with ion transport or enzymatic inhibition, suggesting the target compound’s sulfonamide could be optimized for similar targets .

Biological Activity

N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-cancer, and anti-inflammatory properties, supported by relevant data tables and research findings.

The compound's chemical profile is as follows:

PropertyValue
Common Name This compound
CAS Number 891943-82-1
Molecular Formula C₁₇H₁₉FN₂O₃S
Molecular Weight 350.4 g/mol

Antimicrobial Activity

Research indicates that derivatives of benzoxazine compounds exhibit varying degrees of antimicrobial activity. A study evaluated several synthesized benzoxazepine derivatives, revealing limited antimicrobial effects against specific bacterial pathogens. Although the exact activity of this compound was not specifically detailed in the literature, its structural similarity to other active compounds suggests potential efficacy against microbial growth .

Anti-Cancer Properties

The anti-cancer potential of this compound has been explored through various studies. For instance:

  • Cytotoxicity Assays : The compound demonstrated cytotoxic effects on selected solid tumor cell lines. The mechanism involved the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in tumor progression and immune response .
  • Case Studies : In a study involving benzoxazepine derivatives similar to this compound, significant cytotoxicity was observed against various cancer cell lines. The derivatives showed varying effects on cell proliferation and apoptosis induction .

Anti-Inflammatory Effects

The compound's anti-inflammatory properties were assessed through its impact on pro-inflammatory cytokines. Research indicated that certain derivatives could effectively inhibit the release of IL-6 and TNF-α in vitro, suggesting a potential for therapeutic application in inflammatory diseases .

Summary of Research Findings

A summary of key research findings regarding the biological activity of this compound is presented below:

Study FocusFindings
Antimicrobial ActivityLimited efficacy against specific bacterial strains.
Anti-Cancer ActivityCytotoxicity observed in solid tumor cell lines; modulation of cytokines.
Anti-Inflammatory ActivityInhibition of IL-6 and TNF-α release in vitro.

Q & A

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2), using crystal structures (PDB ID: 1CX2) .
  • Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) to predict reactivity .
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .

Table 3 : Computational Predictions

MethodTarget EnzymeBinding Energy (kcal/mol)
Docking (Vina)COX-2-9.2 ± 0.3
MD SimulationHDAC-8-8.7 ± 0.5

How is the metabolic stability of this compound evaluated in preclinical studies?

Q. Advanced

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .
  • Plasma protein binding (PPB) : Equilibrium dialysis to determine unbound fraction (fu >5% desirable) .

What analytical techniques are critical for assessing purity during synthesis?

Q. Basic

  • HPLC : Reverse-phase C18 column (ACN/water gradient) with UV detection at 254 nm .
  • TLC : Silica gel GF₂₅₄, eluent CH₂Cl₂:MeOH (9:1), Rf ~0.4 .
  • Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

How can researchers mitigate toxicity concerns during in vivo evaluation?

Q. Advanced

  • Acute toxicity studies : Dose escalation in rodent models (OECD 423) to determine LD₅₀ .
  • Genotoxicity screening : Ames test (TA98/TA100 strains) to detect mutagenic potential .
  • Cardiotoxicity profiling : hERG channel inhibition assay (IC₅₀ >10 μM preferred) .

What are the challenges in scaling up the synthesis of this compound for preclinical trials?

Q. Advanced

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scaling .
  • Exothermic reactions : Implement jacketed reactors with controlled cooling during sulfonation .
  • Regulatory compliance : Ensure intermediates meet ICH Q3A/B impurity thresholds (<0.15%) .

How is enantiomeric purity ensured for chiral intermediates in the synthesis pathway?

Q. Advanced

  • Chiral HPLC : Use columns like Chiralpak AD-H (hexane:IPA 90:10) to resolve enantiomers .
  • Circular dichroism (CD) : Confirm absolute configuration via Cotton effects at λ ~220 nm .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) during cyclization for >95% ee .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.